2-({1-[(2-Chlorophenyl)methyl]piperidin-3-yl}methoxy)pyrimidine
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Overview
Description
2-({1-[(2-Chlorophenyl)methyl]piperidin-3-yl}methoxy)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a pyrimidine ring substituted with a piperidine moiety, which is further functionalized with a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(2-Chlorophenyl)methyl]piperidin-3-yl}methoxy)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorobenzyl halide reacts with the piperidine ring.
Attachment of the Pyrimidine Ring: The final step involves the formation of the pyrimidine ring through a condensation reaction between the piperidine derivative and a suitable pyrimidine precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(2-Chlorophenyl)methyl]piperidin-3-yl}methoxy)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups replacing the chlorine atom.
Scientific Research Applications
2-({1-[(2-Chlorophenyl)methyl]piperidin-3-yl}methoxy)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-({1-[(2-Chlorophenyl)methyl]piperidin-3-yl}methoxy)pyrimidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-({1-[(2-Fluorophenyl)methyl]piperidin-3-yl}methoxy)pyrimidine
- 2-({1-[(2-Bromophenyl)methyl]piperidin-3-yl}methoxy)pyrimidine
- 2-({1-[(2-Methylphenyl)methyl]piperidin-3-yl}methoxy)pyrimidine
Uniqueness
2-({1-[(2-Chlorophenyl)methyl]piperidin-3-yl}methoxy)pyrimidine is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This compound’s specific substitution pattern and functional groups make it a valuable subject for research and development in various scientific fields.
Properties
IUPAC Name |
2-[[1-[(2-chlorophenyl)methyl]piperidin-3-yl]methoxy]pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O/c18-16-7-2-1-6-15(16)12-21-10-3-5-14(11-21)13-22-17-19-8-4-9-20-17/h1-2,4,6-9,14H,3,5,10-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHILAQFQRLVFEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2Cl)COC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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